molecular formula C27H35ClN2O4 B15231548 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl

1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl

Cat. No.: B15231548
M. Wt: 487.0 g/mol
InChI Key: VGOFXZJDHNFDIC-UHFFFAOYSA-N
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Description

1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This group is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under basic conditions . The compound is characterized by its ability to form stable amide bonds, making it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane or dimethylformamide (DMF) to ensure complete solubility of the reactants.

Industrial Production Methods

In an industrial setting, the production of Fmoc-protected compounds often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid resin . The Fmoc group is removed using a solution of piperidine in DMF, which does not disturb the acid-labile linker between the peptide and the resin .

Chemical Reactions Analysis

Types of Reactions

1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Fmoc-protected peptides and deprotected amines, which can be further utilized in various synthetic applications .

Scientific Research Applications

1-(Fmoc-amino)-4,9-dioxa-12-dodecanamineHCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C27H35ClN2O4

Molecular Weight

487.0 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(12-amino-4,9-dioxododecyl)carbamate;hydrochloride

InChI

InChI=1S/C27H34N2O4.ClH/c28-17-7-11-20(30)9-1-2-10-21(31)12-8-18-29-27(32)33-19-26-24-15-5-3-13-22(24)23-14-4-6-16-25(23)26;/h3-6,13-16,26H,1-2,7-12,17-19,28H2,(H,29,32);1H

InChI Key

VGOFXZJDHNFDIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)CCCCC(=O)CCCN.Cl

Origin of Product

United States

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